What are the chemical properties of Deoxybenzoin oxime
What are the chemical properties of Deoxybenzoin oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of Deoxybenzoin oxime (CAS No: 952-06-7). All quantitative data is presented in structured tables for clarity. Detailed experimental protocols for its synthesis and a key reaction, the Beckmann rearrangement, are provided, accompanied by workflow and pathway diagrams generated using Graphviz.
Chemical and Physical Properties
Deoxybenzoin oxime, systematically named (NE)-N-(1,2-diphenylethylidene)hydroxylamine, is a white solid organic compound. It is a ketoxime derived from deoxybenzoin (1,2-diphenylethan-1-one). Its fundamental properties are summarized below.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO | [1][2] |
| Molecular Weight | 211.26 g/mol | [1][2][3] |
| Appearance | White Solid | [1] |
| Melting Point | 98 °C | [1][2][4][5][6] |
| Boiling Point | 375.4 ± 21.0 °C (Predicted) | [1][2][4][5][7] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5][7] |
Predicted Physicochemical Data
| Property | Value | Reference |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [2][4][5][7][6] |
| pKa | 11.07 ± 0.11 (Predicted) | [2][4] |
| LogP | 3.10760 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 3 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of Deoxybenzoin oxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~9.62 | Singlet (broad) | 1H |
| Aromatic Protons | ~7.18 - 7.61 | Multiplet | 10H |
| -CH₂- | ~4.22 | Singlet | 2H |
| Note: Data obtained in CDCl₃ at 400 MHz. Chemical shifts are approximate and can vary based on solvent and experimental conditions.[7] |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
| Ion | m/z | Relative Intensity |
| [M]⁺ | 211.1 | 86.1% |
| [M+1]⁺ | 212.1 | 14.6% |
| C₁₃H₁₁N⁺ | 193.0 | 100.0% |
| Note: Data corresponds to the mass of the molecular ion and major fragments. |
Infrared (IR) Spectroscopy
The IR spectrum of an oxime shows characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | ~3400 - 3200 | Broad, indicates hydroxyl group |
| C-H stretch (aromatic) | ~3100 - 3000 | Sharp |
| C=N stretch | ~1680 - 1620 | Characteristic of oxime C=N bond[3] |
| N-O stretch | ~960 - 930 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and a key reaction of Deoxybenzoin oxime.
Synthesis of Deoxybenzoin Oxime
Deoxybenzoin oxime is synthesized via the condensation reaction of deoxybenzoin with hydroxylamine.
Materials:
-
Deoxybenzoin (1,2-diphenylethan-1-one)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Pyridine
-
Ethanol
-
Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve deoxybenzoin in ethanol.
-
Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base (such as sodium acetate or pyridine) to liberate free hydroxylamine.
-
Reaction: Add the hydroxylamine solution to the deoxybenzoin solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add cold water to the flask to precipitate the crude Deoxybenzoin oxime.
-
Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold water to remove any remaining salts. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Deoxybenzoin oxime crystals.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Characterization: Confirm the identity and purity of the product using melting point determination and spectroscopic methods (NMR, IR, MS).
Caption: Experimental workflow for the synthesis of Deoxybenzoin oxime.
Beckmann Rearrangement of Deoxybenzoin Oxime
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions.[2][5][8] The group that is anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. For Deoxybenzoin oxime, this results in the migration of either the phenyl or the benzyl group.
Materials:
-
Deoxybenzoin oxime
-
Strong acid catalyst (e.g., concentrated Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), or Thionyl chloride (SOCl₂))
-
Anhydrous solvent (e.g., diethyl ether, dioxane)
-
Ice bath
-
Neutralizing solution (e.g., sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Setup: Place a solution of Deoxybenzoin oxime in an anhydrous solvent in a flask equipped with a magnetic stirrer and cool it in an ice bath.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., H₂SO₄) to the cooled solution while stirring. The hydroxyl group is protonated, converting it into a good leaving group (H₂O).[5][8]
-
Rearrangement: Allow the reaction to stir at a low temperature or warm to room temperature as required. The group anti to the leaving group migrates from carbon to nitrogen in a concerted step, displacing water and forming a nitrilium ion intermediate.[1][5]
-
Hydrolysis: Quench the reaction by carefully pouring the mixture over crushed ice. This allows water to attack the electrophilic carbon of the nitrilium ion.
-
Neutralization: Slowly neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the amide product from the aqueous layer using an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude amide can be further purified by chromatography or recrystallization.
Caption: Key steps in the Beckmann rearrangement of Deoxybenzoin oxime.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. elixirpublishers.com [elixirpublishers.com]
- 5. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. DeoxyBenzoinOxime(952-06-7) 1H NMR spectrum [chemicalbook.com]
- 8. Beckmann Rearrangement [organic-chemistry.org]
